1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
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Overview
Description
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridinylmethyl group and a thiazolyl-oxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Attachment of the Thiazole to Benzoyl Group: The thiazole derivative is then reacted with a benzoyl chloride derivative to form the thiazolyl-oxybenzoyl intermediate.
Formation of the Piperazine Derivative: The piperazine ring is synthesized separately and then reacted with the pyridinylmethyl group.
Final Coupling Reaction: The thiazolyl-oxybenzoyl intermediate is coupled with the piperazine derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19(17-3-5-18(6-4-17)26-20-22-8-13-27-20)24-11-9-23(10-12-24)15-16-2-1-7-21-14-16/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWGGVAIUPANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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